molecular formula C11H14N2O3 B14840118 3-Hydroxy-N1,N1,N2-trimethylphthalamide

3-Hydroxy-N1,N1,N2-trimethylphthalamide

Katalognummer: B14840118
Molekulargewicht: 222.24 g/mol
InChI-Schlüssel: KNZZJWYTSATOKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N1,N1,N2-trimethylphthalamide typically involves the reaction of phthalic anhydride with trimethylamine and a hydroxylating agent under controlled conditions . The reaction is carried out in an organic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-Hydroxy-N1,N1,N2-trimethylphthalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amides, ketones, and reduced derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

3-Hydroxy-N1,N1,N2-trimethylphthalamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Hydroxy-N1,N1,N2-trimethylphthalamide involves its interaction with specific molecular targets and pathways. The hydroxyl and amide groups play a crucial role in its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Hydroxy-N1,N1,N2-trimethylphthalamide is unique due to its specific substitution pattern and the presence of both hydroxyl and trimethylamino groups.

Eigenschaften

Molekularformel

C11H14N2O3

Molekulargewicht

222.24 g/mol

IUPAC-Name

3-hydroxy-1-N,1-N,2-N-trimethylbenzene-1,2-dicarboxamide

InChI

InChI=1S/C11H14N2O3/c1-12-10(15)9-7(11(16)13(2)3)5-4-6-8(9)14/h4-6,14H,1-3H3,(H,12,15)

InChI-Schlüssel

KNZZJWYTSATOKX-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=C(C=CC=C1O)C(=O)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.